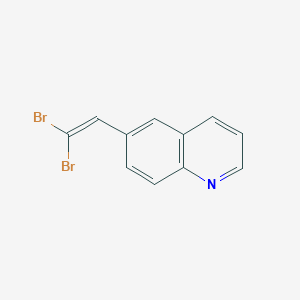

6-(2,2-Dibromoethenyl)quinoline

Description

Contextualization within Halogenated Quinoline (B57606) Chemistry Research

Halogenated quinolines are a significant class of compounds with a broad spectrum of applications. jk-sci.com The presence of a halogen atom can profoundly influence the electronic properties, lipophilicity, and metabolic stability of the quinoline ring system. organic-chemistry.org This has led to their extensive investigation in medicinal chemistry, with many halogenated quinoline derivatives exhibiting potent pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. organic-chemistry.orgresearchgate.net The position and nature of the halogen substituent are crucial for biological activity, and a wide variety of synthetic methods have been developed for the selective halogenation of the quinoline nucleus. wikipedia.orgnih.govtcichemicals.com Research in this area continues to focus on the development of more efficient and regioselective halogenation methods and the synthesis of novel halogenated quinoline derivatives with enhanced therapeutic potential. wikipedia.orgnih.gov

Significance of the 2,2-Dibromoethenyl Moiety in Contemporary Organic Synthesis and Materials Science Research

The 2,2-dibromoethenyl group is a versatile functional group in modern organic synthesis. Its primary utility lies in its ability to serve as a precursor to terminal alkynes through the Corey-Fuchs reaction. jk-sci.comwikipedia.orgnih.govtcichemicals.com This transformation is of fundamental importance, as alkynes are key building blocks for the construction of complex molecules, including natural products, pharmaceuticals, and polymers. Beyond its role in alkyne synthesis, the 2,2-dibromoethenyl moiety can participate in various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity makes it a valuable tool for the synthesis of conjugated systems, which are of great interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of two bromine atoms also offers the potential for sequential and selective functionalization, further enhancing its synthetic utility.

Overview of Key Research Themes and Challenges Pertaining to 6-(2,2-Dibromoethenyl)quinoline and Related Scaffolds

The study of this compound and related compounds is situated at the confluence of several key research themes. A primary focus is the development of efficient and scalable synthetic routes to these molecules. While general methods for the synthesis of both quinolines and 2,2-dibromoethenyl compounds are well-established, their application to specific targets like this compound may present unique challenges, such as substrate-specific reactivity and purification difficulties.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive theoretical and prospective overview of this compound. The scope is strictly limited to the chemical aspects of the compound, focusing on its synthesis, predicted properties, and potential applications in research. The primary objectives are:

To place this compound within the broader context of halogenated quinoline chemistry.

To highlight the synthetic importance of the 2,2-dibromoethenyl group.

To propose a plausible synthetic route and predict the chemical properties and spectroscopic data for the title compound.

To explore the potential research avenues and applications that this novel compound might enable.

This article will adhere strictly to the outlined topics, providing a focused and scientifically grounded exploration of this intriguing molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

651025-10-4 |

|---|---|

Molecular Formula |

C11H7Br2N |

Molecular Weight |

312.99 g/mol |

IUPAC Name |

6-(2,2-dibromoethenyl)quinoline |

InChI |

InChI=1S/C11H7Br2N/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h1-7H |

InChI Key |

ZNWROCKKQFPOFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=C(Br)Br)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 6 2,2 Dibromoethenyl Quinoline

Strategies for the Preparation of Quinoline (B57606) Precursors Relevant to 6-(2,2-Dibromoethenyl)quinoline Synthesis

The construction of the quinoline scaffold is the foundational step in the synthesis of this compound. Various synthetic strategies can be employed to create quinoline derivatives that are suitably functionalized for the subsequent introduction of the 2,2-dibromoethenyl moiety. These strategies often involve the formation of the pyridine ring fused to a benzene (B151609) ring.

Friedländer and Related Annulation Reactions for Quinoline Ring Formation

The Friedländer annulation is a classic and widely used method for synthesizing quinolines. semanticscholar.orggoogle.comnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. semanticscholar.orggoogle.com The reaction is typically catalyzed by either an acid or a base. nih.gov

The general mechanism proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring. A variety of catalysts have been developed to improve the efficiency and mildness of the Friedländer synthesis, including ceric ammonium nitrate, p-toluenesulfonic acid, iodine, and various Lewis acids. semanticscholar.orgnih.gov

| Catalyst Type | Example Catalyst | Reaction Conditions | Reference |

| Lewis Acid | Neodymium(III) Nitrate Hexahydrate | Solvent-free or in solution | google.com |

| Brønsted Acid | p-Toluene sulphonic acid | Solvent-free, microwave irradiation | google.com |

| Halogen | Molecular Iodine | Solvent-free or in solution | google.com |

| Heterogeneous | Amberlyst-15 | Refluxing ethanol | wikipedia.org |

For the synthesis of a precursor to this compound, one could envision a Friedländer reaction using a 4-substituted-2-aminobenzaldehyde or acetophenone, where the 4-substituent is a group that can later be converted to the dibromoethenyl moiety or a precursor thereof.

Palladium-Catalyzed Cyclization and Coupling Approaches for Quinoline Scaffolds

In recent decades, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including quinolines. organic-chemistry.orgmsu.eduacs.org These methods offer advantages such as mild reaction conditions, high functional group tolerance, and the ability to construct complex molecules in a convergent manner. acs.org

One common approach involves the palladium-catalyzed oxidative cyclization of substrates like aryl allyl alcohols and anilines. organic-chemistry.org This process can proceed without the need for strong acids or bases. Another strategy is the palladium-catalyzed annulation of o-alkenylanilines with alkynes, which utilizes molecular oxygen as a green oxidant. nih.gov This method allows for the construction of 2,3-disubstituted quinolines through a sequence of intermolecular amination, olefin insertion, and oxidative cleavage of a C-C bond. nih.gov

Furthermore, palladium catalysis can be employed in isocyanide insertion/C-H functionalization/[4+1] cyclization reactions to afford quinoline derivatives. msu.edu This approach directly constructs the quinoline ring from simple starting materials in a single step. msu.edu Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are also instrumental in building the quinoline framework by forming key carbon-carbon bonds. rsc.org

| Palladium-Catalyzed Method | Reactants | Key Features |

| Oxidative Cyclization | Aryl allyl alcohols and anilines | Additive-free, broad substrate scope |

| Aerobic Annulation | o-Vinylanilines and alkynes | Uses molecular oxygen as oxidant |

| Isocyanide Insertion/C-H Functionalization | Aryl isocyanides | One-step synthesis from simple precursors |

| Cross-Coupling/Cyclization | o-Bromoanilines and cyclopropanols | Single operation intermolecular condensation and oxidation |

These palladium-catalyzed methods provide versatile routes to quinoline precursors that can be designed to incorporate a handle at the 6-position for subsequent functionalization.

Approaches for Introducing the 2,2-Dibromoethenyl Moiety at the C-6 Position of Quinoline

Once the quinoline scaffold is in place with a suitable functional group at the C-6 position, the next critical step is the introduction of the 2,2-dibromoethenyl group. This can be achieved through several distinct synthetic strategies.

Cross-Coupling Reactions Utilizing Dibromoethenyl Reagents or Precursors

Palladium-catalyzed cross-coupling reactions are a powerful method for forming carbon-carbon bonds and can be adapted to introduce the 2,2-dibromoethenyl group. The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide, is a viable approach. organic-chemistry.orgmsu.edu In this context, a 6-haloquinoline (e.g., 6-bromoquinoline or 6-iodoquinoline) could be coupled with a (2,2-dibromoethenyl)stannane reagent in the presence of a palladium catalyst.

The general catalytic cycle for a Stille coupling involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

While less common, a Suzuki-type coupling could also be envisioned, potentially involving the reaction of a 6-quinolylboronic acid with a 1,1-dibromo-2-haloethene, though the stability and reactivity of such a dibromoethenyl halide would be a critical factor.

Wittig and Related Olefination Reactions for this compound Synthesis

The Wittig reaction and its variants are classic methods for converting aldehydes and ketones into alkenes. chemicalbook.comresearchgate.net For the synthesis of a 2,2-dibromoethenyl group, the Corey-Fuchs reaction is a particularly relevant and powerful modification. This two-step process begins with the reaction of an aldehyde with a phosphonium ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. This step produces a 1,1-dibromoalkene.

The key precursor for this approach is quinoline-6-carboxaldehyde. This aldehyde can be synthesized through various methods, including the Vilsmeier-Haack reaction on quinoline or the oxidation of 6-methylquinoline. google.com

Corey-Fuchs Reaction Mechanism:

Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to form the dibromomethylenetriphenylphosphorane ylide.

Wittig-type Reaction: The ylide reacts with quinoline-6-carboxaldehyde in a manner analogous to the Wittig reaction to form a 1,1-dibromoolefin, which is this compound, and triphenylphosphine oxide.

The Corey-Fuchs reaction is highly effective for the one-carbon homologation of aldehydes to the corresponding dibromoolefins. acs.org

Multi-Step Synthesis Through Halogenation and Elimination Routes

A multi-step approach involving halogenation and elimination reactions can also be employed to construct the 2,2-dibromoethenyl group on the quinoline ring. One potential pathway begins with a 6-substituted quinoline that can be converted to an alkyne, such as 6-ethynylquinoline. This can be achieved, for example, via a Sonogashira coupling of 6-bromoquinoline with a protected acetylene followed by deprotection.

Once 6-ethynylquinoline is obtained, a hydrohalogenation reaction, for instance with HBr, could add one equivalent of the halogen across the triple bond to form 6-(2-bromoethenyl)quinoline. nih.gov Subsequent bromination of this vinyl bromide could then lead to the desired this compound. The regioselectivity of the initial hydrohalogenation and the conditions for the second bromination would need to be carefully controlled.

Another multi-step route could involve the synthesis of 6-vinylquinoline, which can be prepared via various olefination methods. The double bond of 6-vinylquinoline could then be subjected to bromination. The addition of bromine across the double bond would yield a 1,2-dibromoethylquinoline intermediate. Subsequent elimination of one equivalent of HBr from this intermediate would then form the target 2,2-dibromoethenyl group.

Palladium-Catalyzed Domino Reactions Involving Dibromoenynes and Quinoline Formation

Palladium-catalyzed domino reactions represent a powerful strategy for the rapid assembly of complex molecular architectures from simple precursors in a single operation. These processes, which involve multiple bond-forming events in a sequential manner without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. The synthesis of polysubstituted quinolines has been a fertile ground for the application of such methodologies. rsc.org

While a direct palladium-catalyzed domino synthesis of this compound from dibromoenynes has not been explicitly detailed in the literature, the principles of existing domino reactions can be extrapolated to devise a plausible synthetic route. A hypothetical domino process could involve the coupling of a precursor containing the dibromoenyne functionality with a suitable aniline derivative. For instance, a Catellani-type reaction, which utilizes a norbornene template to orchestrate a sequence of ortho C-H functionalization and further bond formations, could be envisioned. nih.govnih.govdntb.gov.ua

A general palladium-catalyzed domino sequence for quinoline synthesis often involves:

Initial C-H activation or cross-coupling: A palladium catalyst activates a C-H bond on an aniline derivative or initiates a cross-coupling reaction.

Alkyne insertion: The resulting organopalladium species undergoes insertion with an alkyne partner.

Intramolecular cyclization/annulation: A subsequent intramolecular reaction, often an Aza-Wacker or reductive elimination type process, forms the heterocyclic quinoline ring.

Aromatization: The final step is typically an aromatization to yield the stable quinoline core.

In the context of this compound, a potential precursor could be a 4-substituted aniline that reacts with a dibromoenyne derivative. The palladium catalyst would facilitate a cascade of reactions, leading to the formation of the quinoline ring with the dibromoethenyl group at the desired position. The efficiency of such domino processes lies in their ability to construct multiple C-C and C-N bonds in one pot, significantly streamlining the synthetic sequence. chemrxiv.org

Regioselectivity and Stereoselectivity Considerations in this compound Synthesis

Regioselectivity: The control of substituent placement on the quinoline ring is a critical aspect of its synthesis. The "6-" position of the dibromoethenyl group in the target molecule dictates the required regioselectivity. In classical quinoline syntheses like the Friedländer or Combes reactions, the regiochemical outcome is predetermined by the substitution pattern of the aniline precursor. To obtain a 6-substituted quinoline, a 4-substituted aniline (para-substituted) is typically used as the starting material.

In modern transition-metal-catalyzed syntheses, particularly those involving C-H activation, regioselectivity is governed by a combination of factors including the electronic properties of the substrate, steric hindrance, and the nature of the catalyst and any directing groups. acs.orgrsc.org For instance, the functionalization of quinoline N-oxides can be directed to the C2, C5, or C8 positions depending on the palladium catalyst system and reaction conditions employed. acs.orgmdpi.com To achieve substitution at the C6 position via C-H activation on a pre-formed quinoline ring, a directing group would be necessary to guide the catalyst to the desired site. However, a more straightforward approach remains the construction of the ring from a pre-functionalized benzene derivative.

Stereoselectivity: The term stereoselectivity relates to the preferential formation of one stereoisomer over another. In the case of the 2,2-dibromoethenyl group, both bromine atoms are attached to the same carbon atom of the double bond. This arrangement means that E/Z isomerism is not possible for this substituent. Therefore, stereoselectivity considerations regarding the configuration of the dibromoethenyl double bond are not applicable to the synthesis of this specific molecule.

| Synthetic Strategy | Key Factor for Regiocontrol | Typical Outcome for 6-Substituted Product |

|---|---|---|

| Classical Annulation (e.g., Friedländer, Combes) | Substitution pattern of the aniline precursor | Requires a 4-substituted aniline starting material. |

| Palladium-Catalyzed C-H Activation | Directing group, catalyst, and ligand choice | Can target various positions (C2, C5, C8); C6 functionalization is less common without a specific directing group. acs.orgmdpi.com |

| Domino/Cascade Reactions | Structure of both coupling partners | Regiochemistry is locked in by the designed sequence of bond formations. |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. nih.gov The synthesis of quinoline derivatives has been an active area for the application of these principles, moving away from harsh traditional methods that often require high temperatures and strong acids. jocpr.comijpsjournal.com

Potential green approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents. Some reactions can even be performed under solvent-free conditions. jocpr.com

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes, such as domino reactions, that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

A sustainable synthesis of this compound could involve a one-pot reaction catalyzed by a recyclable catalyst in an aqueous medium or under solvent-free conditions. jocpr.com For example, a modified Friedländer annulation using an environmentally benign catalyst could provide a greener route. The use of trihaloisocyanuric acids as an atom-efficient halogen source for halogenation steps is another strategy that aligns with green chemistry principles. rsc.org

| Parameter | Conventional Methods (e.g., Skraup) | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often hazardous organic solvents (e.g., nitrobenzene) | Water, ionic liquids, or solvent-free. jocpr.comijpsjournal.com |

| Catalysts | Strong acids (e.g., H₂SO₄), stoichiometric reagents | Recyclable catalysts, nanocatalysts, biocatalysts. |

| Energy | High temperatures, long reaction times | Microwave, ultrasound, lower temperatures. mdpi.com |

| Byproducts | Significant waste generation | Minimized waste, high atom economy. |

Process Optimization and Scale-Up Methodologies for this compound Production

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale presents numerous challenges. Process optimization is crucial to ensure the synthesis is efficient, safe, cost-effective, and reproducible on a larger scale. For the production of this compound, several factors would need to be systematically optimized.

Optimization of Reaction Conditions:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst without compromising yield or reaction time is a key economic driver.

Reaction Time and Temperature: Fine-tuning these parameters is essential to maximize product yield while minimizing energy consumption and the formation of impurities.

Reagent Stoichiometry: Adjusting the ratio of reactants to find the optimal balance for complete conversion and minimal waste.

Solvent and Concentration: The choice of solvent and reaction concentration can significantly impact reaction rates, solubility of intermediates, and ease of product isolation.

Scale-Up Methodologies: Directly scaling up a batch reaction can introduce issues related to heat transfer, mixing, and safety. Continuous flow chemistry offers a promising alternative for the large-scale synthesis of quinolines and other fine chemicals. researchgate.net In a flow reactor, reagents are continuously pumped through a heated tube or channel, where the reaction occurs.

Advantages of flow synthesis for the production of this compound would include:

Enhanced Safety: Small reaction volumes at any given time reduce the risks associated with exothermic events or handling hazardous materials.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.

Reproducibility and Automation: Flow systems allow for tight control over reaction parameters, leading to consistent product quality. They can also be automated for continuous production.

Scalability: Increasing production volume can often be achieved by simply running the reactor for a longer period or by "scaling out" (using multiple reactors in parallel), rather than redesigning a larger batch vessel. researchgate.net

Several palladium-catalyzed reactions for quinoline synthesis have been successfully scaled up to the gram-scale, demonstrating the feasibility of producing significant quantities of these derivatives. mdpi.comorganic-chemistry.org

Chemical Reactivity and Transformation Pathways of 6 2,2 Dibromoethenyl Quinoline

Reactions Involving the Dibromoethenyl Group in 6-(2,2-Dibromoethenyl)quinoline

The dibromoethenyl group is a highly functionalized moiety that serves as a linchpin for various transformations, including nucleophilic substitutions, cross-coupling reactions, cyclizations, and reductions.

The vinylic dibromide in this compound is susceptible to nucleophilic substitution, although this reactivity is less commonly exploited than cross-coupling reactions. The electron-withdrawing nature of the two bromine atoms and the adjacent quinoline (B57606) ring can activate the vinylic carbons towards attack by strong nucleophiles.

Detailed research findings on direct nucleophilic substitution at the dibromoethenyl group of this specific quinoline derivative are not extensively documented in the provided search results. However, the general principles of nucleophilic vinylic substitution suggest that strong nucleophiles could replace one or both bromine atoms. The reaction likely proceeds through an addition-elimination or an elimination-addition (via an acetylenic intermediate) mechanism, depending on the reaction conditions and the nature of the nucleophile. For instance, treatment with alkoxides or thiolates could potentially lead to the corresponding di-substituted ether or thioether derivatives.

It is important to note that the quinoline ring itself can undergo nucleophilic substitution, typically at the 2- and 4-positions, especially when activated. tutorsglobe.comquora.com This inherent reactivity of the quinoline nucleus could lead to competing side reactions under nucleophilic conditions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a powerful tool for the functionalization of this compound. The two bromine atoms on the ethenyl group provide two reactive sites for these transformations, allowing for stepwise or double-coupling reactions.

Sonogashira Coupling:

The Sonogashira reaction, which forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, is a highly effective method for modifying the dibromoethenyl group. researchgate.netbeilstein-journals.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net By carefully controlling the stoichiometry of the alkyne, it is possible to achieve either mono- or di-alkynylation of the dibromoethenyl moiety. The reaction of this compound with a terminal alkyne under Sonogashira conditions can lead to the formation of enyne or dienyne structures, which are valuable intermediates for further transformations. nih.govtubitak.gov.tr

Heck Reaction:

The Heck reaction involves the coupling of a vinyl or aryl halide with an alkene. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction can be used to introduce new alkenyl substituents. The reaction typically requires a palladium catalyst and a base. wikipedia.org The stereoselectivity of the Heck reaction is a key feature, often leading to the formation of the trans-isomer. organic-chemistry.org Similar to the Sonogashira coupling, selective mono- or di-arylation/vinylation can be achieved by controlling the reaction conditions and stoichiometry.

Suzuki Coupling:

The Suzuki coupling reaction, which pairs an organoboron compound with a vinyl or aryl halide, is another versatile tool for the derivatization of this compound. researchgate.netnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The use of different boronic acids or esters allows for the introduction of various aryl, heteroaryl, or alkyl groups onto the ethenyl bridge. The stepwise substitution of the two bromine atoms can lead to the synthesis of unsymmetrically substituted stilbene-like derivatives attached to the quinoline core.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Enyne/Dienyne |

| Heck | Alkene | Pd(0) catalyst, Base | Substituted Alkene |

| Suzuki | Boronic Acid/Ester | Pd(0) catalyst, Base | Aryl/Alkyl Substituted Alkene |

The dibromoethenyl group of this compound is a versatile precursor for the construction of new ring systems fused to the quinoline scaffold. These cyclization reactions often take advantage of the reactivity of the carbon-bromine bonds and the geometric constraints of the ethenyl linker.

One prominent strategy involves intramolecular cyclization following a transformation of the dibromoethenyl group. For example, after a double Sonogashira coupling to introduce two terminal alkyne functionalities, the resulting di-alkynyl derivative can undergo various cyclization reactions to form polycyclic aromatic systems.

Another approach involves the participation of the dibromoethenyl moiety in intramolecular Heck reactions. If a suitable nucleophile is present elsewhere in the molecule, an intramolecular cyclization can occur, leading to the formation of a new ring. The regioselectivity of such cyclizations is often governed by the length and nature of the tether connecting the nucleophile to the dibromoethenyl group.

Furthermore, the dibromoethenyl group can serve as a diene or dienophile precursor in cycloaddition reactions, although this is less common. After suitable modification, such as reduction to a less substituted alkene, the ethenyl bridge could participate in [4+2] cycloadditions (Diels-Alder reactions) to construct six-membered rings.

Recent research has highlighted the use of radical-induced annulation of diynes to construct quinolin-2(1H)-ones, demonstrating the potential for complex ring system formation starting from precursors related to the dibromoethenyl moiety. tdl.org

Reductive dehalogenation of the dibromoethenyl group in this compound offers a pathway to less halogenated or completely dehalogenated derivatives. This transformation can be achieved using various reducing agents.

Catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) with a hydrogen source, can lead to the stepwise or complete removal of the bromine atoms. researchgate.net Depending on the reaction conditions, this can yield the corresponding monobromoethenyl, ethenyl, or even ethylquinoline derivatives. The choice of catalyst, solvent, and hydrogen pressure can influence the selectivity of the reduction.

Other reducing agents, such as zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also be employed for the dehalogenation. These methods provide alternative routes to access a range of quinoline derivatives with varying degrees of saturation and halogenation at the 6-position side chain.

Reactivity of the Quinoline Nitrogen Atom in this compound

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. quimicaorganica.orgresearchgate.net This reactivity is a characteristic feature of quinolines and allows for transformations at the nitrogen center, which can also influence the reactivity of the rest of the molecule.

Quaternization:

The nitrogen atom of this compound can readily react with alkylating agents, such as alkyl halides, to form quaternary quinolinium salts. tutorsglobe.com This reaction involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. The resulting quinolinium salt bears a positive charge on the nitrogen atom, which significantly alters the electronic properties of the quinoline ring system, making it more electron-deficient. This increased electron deficiency can, in turn, affect the reactivity of the dibromoethenyl group and the aromatic rings.

N-Oxidation:

The quinoline nitrogen can be oxidized to form the corresponding N-oxide. quimicaorganica.orgresearchgate.net This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA). researchgate.netresearchgate.net The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This modification has a profound impact on the reactivity of the quinoline ring. For instance, N-oxidation activates the 2- and 4-positions of the quinoline ring towards nucleophilic attack and can also influence the regioselectivity of electrophilic substitution on the benzene (B151609) portion of the quinoline system. researchgate.net The N-oxide can be subsequently deoxygenated if required. mdpi.com

Table 2: Reactions at the Quinoline Nitrogen

| Reaction | Reagent | Product |

|---|---|---|

| Quaternization | Alkyl Halide (e.g., CH₃I) | N-Alkyl-6-(2,2-dibromoethenyl)quinolinium Halide |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | This compound N-oxide |

Mechanistic Investigations of this compound Reactions:3.4.1. Reaction Pathway Elucidation and Intermediate Characterization:No mechanistic studies, which would involve the identification and characterization of intermediates in reactions involving this compound, have been documented.3.4.2. Transition State Analysis in Catalyzed and Uncatalyzed Processes:Similarly, there is an absence of research on the transition state analysis for any reactions involving this compound. Such analyses are crucial for understanding reaction kinetics and selectivity.

Inability to Generate Article Due to Lack of Scientific Data

Following a comprehensive and exhaustive search of publicly available scientific databases and literature, it has been determined that there are no specific research findings or spectroscopic data for the chemical compound This compound .

The request specified the generation of a detailed article on the advanced spectroscopic and structural characterization of this particular compound, including sections on advanced NMR techniques (COSY, HSQC, HMBC, Solid-State, Dynamic NMR) and mass spectrometry applications (HRMS, Tandem MS), complete with data tables.

Multiple search strategies were employed to locate relevant information, including:

Direct searches for the compound name coupled with spectroscopic terms (e.g., "this compound NMR," "this compound mass spectrometry").

Searches using alternative nomenclature (e.g., "6-(2,2-dibromovinyl)quinoline").

Searches for the synthesis of the compound, which would typically include its structural characterization data. This involved exploring plausible synthetic routes, such as the Corey-Fuchs reaction starting from 6-formylquinoline.

Broader searches on the spectroscopic properties of closely related analogues, such as other 6-substituted quinolines and brominated quinolines.

Despite these extensive efforts, no publications or database entries containing the specific experimental ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound could be identified. The strict requirement to focus solely on this compound and to provide detailed, scientifically accurate research findings prevents the generation of hypothetical or illustrative content based on related structures, as this would not meet the specified criteria for accuracy and would constitute speculation.

Therefore, as the foundational data required to construct the article as per the detailed outline does not appear to exist in the public domain, it is not possible to fulfill this request.

Advanced Spectroscopic and Structural Characterization Techniques for 6 2,2 Dibromoethenyl Quinoline

Vibrational Spectroscopy (Infrared and Raman) Methodologies

Molecular Vibrational Mode Analysis and Functional Group Identification

The analysis of molecular vibrations allows for the direct identification of functional groups. In 6-(2,2-Dibromoethenyl)quinoline, the spectrum is dominated by vibrations originating from the quinoline (B57606) ring and the 2,2-dibromoethenyl substituent. Theoretical calculations, often using Density Functional Theory (DFT), are typically employed alongside experimental data to provide a complete assignment of the vibrational modes based on their potential energy distribution (PED). nih.govnih.gov

Key expected vibrational modes for this compound include:

Quinoline Ring Vibrations: The quinoline core gives rise to a series of characteristic bands. C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region. C=C and C=N stretching vibrations within the heterocyclic ring system typically appear in the 1650-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations are also prominent in the fingerprint region (below 1400 cm⁻¹). nih.govresearchgate.net

Dibromoethenyl Group Vibrations: The C=C stretching vibration of the ethenyl group is a key feature, typically observed around 1600 cm⁻¹. The C-Br stretching vibrations are expected at lower wavenumbers, generally in the 700-500 cm⁻¹ region. The presence of two bromine atoms on the same carbon atom (a gem-dihalide) will influence the exact position and intensity of these modes.

A representative table of expected vibrational frequencies for functional groups related to this compound is provided below, based on data from analogous compounds.

Table 1: Illustrative Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline |

| C=C Stretch (vinyl) | ~1600 | Dibromoethenyl |

| C=C / C=N Ring Stretches | 1650 - 1400 | Quinoline |

| C-H In-plane Bends | 1400 - 1000 | Quinoline |

| C-H Out-of-plane Bends | 900 - 675 | Quinoline |

| C-Br Stretch | 700 - 500 | Dibromoethenyl |

Note: This table is illustrative. Actual frequencies for this compound would require experimental measurement.

Conformational Studies via IR/Raman Spectroscopy

Molecules with rotatable single bonds, like the one connecting the quinoline ring to the ethenyl group in this compound, can exist as different conformers (rotational isomers). IR and Raman spectroscopy can distinguish between these conformers because their different symmetries and atomic arrangements lead to distinct vibrational spectra. nih.govresearchgate.net

The conformational analysis of such molecules often involves comparing the experimental spectra with theoretical spectra calculated for each possible stable conformer. researchgate.net For this compound, rotation around the C6-vinyl bond could lead to different spatial orientations of the dibromoethenyl group relative to the quinoline plane. These conformational changes would likely manifest as shifts in the frequencies and changes in the intensities of vibrational bands, particularly those associated with the C-C single bond stretch and the coupled vibrations between the ring and the substituent. By analyzing the spectra, potentially at different temperatures or in different media, the predominant conformer and the energy difference between conformers can be estimated. nih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for this compound and its Derivatives

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule and is fundamental to understanding its photophysical properties. researchgate.net Quinoline and its derivatives are known to be photophysically active, making these techniques essential for their characterization. researchgate.netmdpi.com

Absorption and Emission Spectral Analysis

The UV-Vis absorption spectrum of a quinoline derivative is characterized by electronic transitions within the aromatic π-system. researchgate.net The introduction of the 2,2-dibromoethenyl substituent at the 6-position is expected to extend the π-conjugation of the quinoline core. This extension typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λ_max) compared to unsubstituted quinoline. mdpi.com

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Many quinoline derivatives are fluorescent, with emission wavelengths that can be sensitive to the solvent polarity (solvatochromism) and the nature of substituents. beilstein-journals.orgnih.gov However, the presence of heavy atoms like bromine can sometimes lead to fluorescence quenching through an enhanced intersystem crossing (the "heavy-atom effect"), which promotes transitioning to the triplet state over fluorescence. The emission spectrum, if observed, would likely be Stokes-shifted to a longer wavelength relative to the absorption maximum.

The table below shows photophysical data for several different quinoline derivatives to illustrate the range of observed properties.

Table 2: Example Photophysical Properties of Various Quinoline Derivatives

| Compound | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| (E)-2-(((2-Methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | DMSO | ~350, ~450 | ~520 | 0.01 |

| Quinoline-based chemosensor (L) | Methanol | ~310 | 400, 425 | Not Specified |

| 2-(6-Methoxy-2-(p-tolyl)quinolin-4-yl)aniline | Chloroform | ~360 | ~450 | Not Specified |

| 2-oxo-quinoline-3-carbonitrile derivative | Dioxane | 374 | 469 | 0.81 |

Note: Data sourced from references beilstein-journals.orgnih.govnih.govresearchgate.net. This table provides context; data for this compound is not available.

Quantum Yield Determinations and Photophysical Property Probes

The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency. It is defined as the ratio of photons emitted to photons absorbed. beilstein-journals.org The determination of Φf is typically performed using a comparative method, where the integrated fluorescence intensity of the sample is measured relative to that of a well-characterized standard with a known quantum yield, under identical experimental conditions. beilstein-archives.org

The choice of standard is crucial and should have absorption and emission properties similar to the compound being tested. The quantum yield is then calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

Subscripts 's' and 'r' refer to the sample and reference, respectively.

For this compound, determining the quantum yield would quantify the influence of the dibromoethenyl group, particularly the heavy bromine atoms, on the emissive properties of the quinoline core.

X-ray Crystallography for Absolute Structure Determination of this compound and its Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound. mdpi.com

For this compound, a crystal structure would unambiguously confirm the E/Z geometry of the ethenyl double bond and the exact conformation adopted by the molecule in the crystal lattice. Analysis of related structures shows that the quinoline ring system is typically planar or nearly planar. nih.govresearchgate.net

Furthermore, the crystallographic data reveals the nature of intermolecular interactions that dictate the crystal packing. For a molecule like this compound, several types of non-covalent interactions would be anticipated, including:

π–π Stacking: Interactions between the aromatic quinoline rings of adjacent molecules. researchgate.net

Halogen Bonding: Non-covalent interactions involving the bromine atoms, which can act as electrophilic regions (σ-holes) and interact with nucleophiles like the nitrogen atom of a neighboring quinoline ring (Br···N).

Hydrogen Bonding: Weak C–H···Br or C–H···π interactions are also possible. researchgate.net

The following table presents crystallographic data for a related bromo-substituted quinoline derivative to illustrate the type of information obtained from an X-ray diffraction experiment.

Table 3: Illustrative Crystallographic Data for 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₇Br₃ClN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2913 (8) |

| b (Å) | 7.9624 (9) |

| c (Å) | 22.846 (3) |

| β (°) | 94.671 (5) |

| Volume (ų) | 1320.1 (3) |

| Key Interactions | C—H···Br, C—H···π, π–π stacking, Br···N |

Note: Data adapted from reference researchgate.net. This serves as an example of the structural information provided by X-ray crystallography.

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Connectivity

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. The determination of its precise molecular geometry, including bond lengths, bond angles, and torsional angles, awaits experimental investigation and publication in crystallographic databases.

Such a study would provide invaluable information. It would definitively confirm the connectivity of the 2,2-dibromoethenyl substituent at the 6-position of the quinoline ring. The planarity of the quinoline ring system could be assessed, and any distortions induced by the bulky substituent would be quantified. Key structural parameters, such as the carbon-carbon double bond length of the ethenyl bridge and the carbon-bromine bond distances, would be precisely measured.

For illustrative purposes, a hypothetical data table of crystallographic parameters for this compound is presented below. It is important to note that this data is not based on experimental results and serves only as a template for what a crystallographic study would reveal.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₇Br₂N |

| Formula Weight | 316.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Density (calculated) (g/cm³) | Value to be determined |

| R-factor | Value to be determined |

Intermolecular Interactions and Crystal Packing Analysis

The analysis of the crystal packing of this compound would reveal the non-covalent interactions that dictate how the molecules arrange themselves in the solid state. These interactions, though weaker than covalent bonds, are crucial in determining the material's properties, such as melting point, solubility, and polymorphism.

A detailed crystallographic study would allow for the generation of a table summarizing the key intermolecular contacts, as hypothetically illustrated below.

Hypothetical Intermolecular Interactions in this compound

| Interaction Type | Donor-Acceptor | Distance (Å) | Symmetry Operation |

| π-π stacking | Quinoline Ring ↔ Quinoline Ring | TBD | TBD |

| Halogen Bond | C-Br ↔ N (quinoline) | TBD | TBD |

| C-H···π | C-H ↔ Quinoline Ring | TBD | TBD |

TBD: To Be Determined by experimental analysis.

The comprehensive structural elucidation of this compound through single-crystal X-ray diffraction is a necessary step to fully comprehend its chemical nature and to unlock its potential in various scientific and technological fields. The data from such studies would provide a solid foundation for computational modeling and for establishing structure-property relationships.

Computational Chemistry and Theoretical Investigations of 6 2,2 Dibromoethenyl Quinoline

Quantum Chemical Calculations: An Unexplored Frontier

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For many quinoline (B57606) derivatives, these methods have been successfully applied to characterize their molecular orbitals and predict their chemical behavior.

HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a cornerstone of computational chemistry, providing critical insights into a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity.

For numerous substituted quinolines, DFT studies have detailed their HOMO-LUMO energies and related reactivity descriptors such as electronegativity, chemical hardness, and softness. nih.govuobaghdad.edu.iq These parameters are crucial for predicting how a molecule will interact with other chemical species. However, specific calculations detailing the HOMO-LUMO energy gap and associated reactivity descriptors for 6-(2,2-Dibromoethenyl)quinoline are not available in the current body of scientific literature.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. These maps illustrate the regions of positive and negative electrostatic potential on the electron density surface. While MEP analyses have been performed for various quinoline compounds to understand their interaction mechanisms, no such studies have been published for this compound.

Spectroscopic Properties: A Field Awaiting Exploration

Computational methods are also powerful tools for predicting and validating the spectroscopic properties of novel compounds, often showing excellent agreement with experimental data.

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, is a common practice to aid in the structural elucidation of new molecules. nih.gov Comparisons between calculated and experimental ¹H and ¹³C NMR spectra have been instrumental in confirming the structures of many complex quinoline derivatives. nih.gov A search for computational studies providing predicted NMR chemical shifts for this compound yielded no results.

Vibrational Frequency Calculations (IR/Raman)

Theoretical calculations of vibrational frequencies are used to predict and interpret Infrared (IR) and Raman spectra. These computational spectra help in the assignment of vibrational modes observed in experimental measurements, providing a deeper understanding of the molecule's structural and bonding characteristics. Although this is a standard computational analysis for new compounds, no theoretical vibrational frequency data for this compound has been reported.

Electronic Transition Predictions (UV-Vis/Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions within a molecule. nih.govrsc.org This analysis can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. Such theoretical predictions are crucial for designing molecules with specific optical properties, including fluorescence. At present, there are no published TD-DFT studies on the electronic transitions of this compound.

Reaction Mechanism Elucidation and Transition State Modeling for this compound Transformations

The study of chemical reactions involving this compound can be significantly enhanced through the use of computational methods. These techniques allow for the detailed exploration of reaction mechanisms and the characterization of transient species, such as transition states, which are often difficult to observe experimentally. By modeling the transformations of this compound at a molecular level, researchers can gain insights into the underlying factors that govern its reactivity.

Potential Energy Surface (PES) scans are a fundamental computational tool used to map the energy of a molecule as its geometry changes. q-chem.com For this compound, a PES scan could be employed to investigate conformational changes, such as the rotation around the single bond connecting the dibromoethenyl group to the quinoline ring. This is achieved by systematically varying a specific geometric parameter, like a dihedral angle, and optimizing the rest of the molecule's geometry at each step to find the minimum energy for that conformation. The resulting data provides a profile of the energy landscape, revealing the most stable conformations (energy minima) and the energy barriers between them (saddle points or transition states). q-chem.com

For instance, a relaxed PES scan could be performed to understand the rotational barrier of the ethenyl substituent. This would involve a stepwise rotation around the C6-C(ethenyl) bond, with the energy calculated at each increment. The resulting energy profile would highlight the most stable rotational isomers of the molecule. Such studies are crucial for understanding the molecule's structural dynamics and how its shape might influence its interactions. q-chem.com

Table 1: Hypothetical Potential Energy Surface Scan Data for Rotation Around the C6-C(ethenyl) Bond of this compound

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 2.1 |

| 60 | 0.5 |

| 90 | 0.0 |

| 120 | 0.7 |

| 150 | 2.5 |

| 180 | 6.0 |

This table illustrates the type of data generated from a PES scan, showing the change in relative energy as the specified dihedral angle is rotated. The values presented are hypothetical.

Computational chemistry provides powerful methods for calculating the kinetic and thermodynamic parameters of elementary reaction steps. koreascience.kr For a hypothetical transformation of this compound, such as a substitution or elimination reaction, density functional theory (DFT) or other high-level ab initio methods can be used to locate the structures of the reactants, products, and the transition state. nih.gov

Once these structures are identified, their energies can be calculated to determine the reaction's thermodynamic feasibility (e.g., enthalpy and Gibbs free energy of reaction). Furthermore, the energy difference between the reactants and the transition state provides the activation energy, a key kinetic parameter that governs the reaction rate. koreascience.kr These calculations can be performed in the gas phase or with the inclusion of solvent models to better simulate experimental conditions.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound

| Parameter | Value |

| Activation Energy (Ea) | 25.8 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15.3 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -12.1 kcal/mol |

This table provides an example of the kinetic and thermodynamic data that can be computationally derived for a hypothetical reaction involving the target compound. The values are for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated box, often filled with a chosen solvent, and then calculating the forces on each atom and how they move over time based on classical mechanics.

These simulations can reveal the preferred conformations of the molecule in solution and the timescales of transitions between different shapes. The effect of different solvents on the conformational equilibrium can also be investigated by running separate simulations in various solvent environments (e.g., water, ethanol, or a nonpolar solvent). nih.gov The results can highlight specific solute-solvent interactions, such as hydrogen bonding or van der Waals forces, that stabilize certain conformations.

Table 3: Hypothetical Conformational Analysis of this compound in Different Solvents from Molecular Dynamics Simulations

| Solvent | Average Dihedral Angle (Degrees) | Standard Deviation |

| Water | 88.5 | 15.2 |

| Ethanol | 92.1 | 18.5 |

| Heptane | 105.3 | 25.8 |

This table illustrates how MD simulations can provide data on the conformational preferences of the molecule in different solvent environments. The values are hypothetical and represent the average of a key dihedral angle over the course of the simulation.

In Silico Predictions of Molecular Interactions (Non-Clinical Context)

In silico methods can be used to predict and analyze the non-covalent interactions between this compound and other molecules in a non-clinical setting. nih.gov Techniques such as molecular docking and quantum mechanical calculations can be employed to understand how the molecule might bind to a surface, interact with another chemical species, or form aggregates.

For example, the interaction of this compound with a model aromatic system could be studied to understand the nature and strength of stacking interactions. By calculating the binding energy and analyzing the geometry of the complex, researchers can identify the key intermolecular forces at play, such as π-π stacking, halogen bonding, or van der Waals interactions. These studies are valuable for materials science applications and for understanding the fundamental physicochemical properties of the compound.

Table 4: Hypothetical Interaction Energies of this compound with Model Compounds

| Interacting Molecule | Interaction Energy (kcal/mol) | Predominant Interaction Type |

| Benzene (B151609) | -4.8 | π-π Stacking |

| N-methylacetamide | -6.2 | Hydrogen Bonding (to N of quinoline) |

| Carbon Tetrachloride | -3.5 | Halogen Bonding |

This table provides hypothetical interaction energies and the likely nature of the interaction between this compound and several model compounds, as would be determined through in silico calculations.

Advanced Applications and Research Frontiers of 6 2,2 Dibromoethenyl Quinoline

6-(2,2-Dibromoethenyl)quinoline as a Building Block in Complex Organic Synthesis

The presence of the dibromoethenyl group in this compound offers a gateway to diverse chemical modifications. This functionality allows for the construction of intricate molecular architectures through various coupling and cyclization reactions.

Synthesis of Novel Heterocyclic Frameworks

The quinoline (B57606) moiety itself is a key component in many biologically active compounds. The derivatization of this compound enables the synthesis of novel heterocyclic frameworks with potential therapeutic applications. For instance, quinoline derivatives are explored for their anticancer properties. Studies have shown that certain 5,6,7-trimethoxy quinolines act as tubulin polymerization inhibitors, exhibiting cytotoxic activity against various human cancer cell lines. nih.gov The synthesis of these complex molecules often involves multi-step reactions where substituted quinolines serve as crucial starting materials.

Furthermore, the bromo-substituents on the quinoline ring can be strategically replaced to introduce other functional groups, leading to the creation of libraries of novel compounds. For example, methods have been developed for the polyfunctionalization of quinolines via nitration of bromoquinolines, which can then be converted to useful cyclic amines through nucleophilic aromatic substitution. researchgate.net This highlights the importance of bromo-substituted quinolines as versatile intermediates in the synthesis of new heterocyclic systems.

Construction of Polycyclic Aromatic Hydrocarbons and Extended Pi-Systems

The development of novel polycyclic aromatic hydrocarbons (PAHs) and extended π-systems is a significant area of research due to their unique electronic and optoelectronic properties. iupac.org this compound can serve as a precursor for the synthesis of such systems. The dibromoethenyl group can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other unsaturated moieties, thereby extending the π-conjugation of the quinoline core.

The synthesis of quinoline-PAH conjugates has been reported, where quinoline is coupled with various PAHs like naphthalene, anthracene, and pyrene. rsc.org These hybrid molecules exhibit interesting supramolecular structures and properties, which are influenced by the size of the PAH unit. rsc.org The resulting extended π-systems are of interest for their potential applications in molecular electronics and sensor technology.

Role in Material Science Research

The unique electronic properties of the quinoline ring system, combined with the reactive handles provided by the dibromoethenyl group, make this compound a valuable compound in material science.

Precursor for Organic Electronic Materials (e.g., OLEDs, OFETs)

Quinoline derivatives are known to be electron-deficient, making them suitable as n-type materials in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The ability to functionalize the quinoline core allows for the fine-tuning of its electronic properties, such as the electron affinity and charge transport characteristics.

Research into quinoline-based materials has demonstrated their potential in these applications. For example, quinoline derivatives containing a 2,2′-bithiophene motif have been synthesized and their photophysical and electrochemical properties investigated. researchgate.net These studies show a strong correlation between the substituents on the quinoline ring and the material's electronic behavior. researchgate.net The dibromoethenyl group in this compound provides a reactive site for introducing such electronically active moieties, paving the way for the development of new materials for OLEDs and OFETs.

Incorporation into Conjugated Polymers and Copolymers for Optoelectronic Applications

Conjugated polymers are a class of materials that exhibit semiconductor properties and are used in a variety of optoelectronic devices. The incorporation of quinoline units into polymer backbones can impart desirable electron-accepting properties. This compound can be used as a monomer in polymerization reactions to create novel conjugated polymers.

The dibromo functionality can be converted to other reactive groups suitable for polymerization, such as boronic esters or stannanes, through established chemical transformations. These monomers can then be copolymerized with various electron-donating monomers to create donor-acceptor copolymers with tailored band gaps and electronic properties for specific optoelectronic applications.

Use in Photovoltaic Cells and Related Energy Technologies

The development of efficient organic photovoltaic (OPV) cells is a major goal in renewable energy research. The performance of these devices relies heavily on the properties of the electron donor and acceptor materials used in the active layer. The electron-deficient nature of the quinoline ring makes its derivatives promising candidates for acceptor materials in OPVs.

Development as Fluorescent Probes and Chemical Sensors (Mechanistic Basis)

The quinoline nucleus is a well-known fluorophore, and its derivatives are extensively used in the design of chemical sensors. researchgate.netresearchgate.net The development of these probes relies on the modular design of a receptor unit that selectively interacts with an analyte, and a signaling unit (the fluorophore) that reports this interaction through a change in its photophysical properties. nih.gov

The design of a fluorescent probe based on the this compound scaffold would leverage the inherent fluorescence of the quinoline ring. The photophysical properties of quinoline-based fluorophores, such as absorption and emission wavelengths, quantum yield, and Stokes shift, are highly sensitive to the nature and position of substituents. researchgate.net

The 6-position of the quinoline ring is a common site for modification in the development of fluorescent probes. nih.gov The dibromoethenyl group at this position can influence the electronic properties of the quinoline system through its electron-withdrawing nature, potentially modulating the energy of the π-π* transitions and shifting the fluorescence emission. acs.org

For the detection of a specific analyte, a recognition moiety would need to be incorporated into the molecule. This could be achieved by further functionalizing the quinoline ring or by chemical modification of the dibromoethenyl group. For instance, the vinyl group could be a precursor for creating a more complex chelating structure designed to bind a target ion, such as Zn²⁺, which is a common target for quinoline-based sensors. nih.gov

Table 1: Design Principles for Quinoline-Based Fluorescent Probes

| Component | Function | Potential Role of this compound |

| Fluorophore | Emits light upon excitation. | The quinoline core serves as the fundamental fluorescent unit. researchgate.net |

| Receptor/Reactive Site | Selectively binds or reacts with the target analyte. | The dibromoethenyl group could be chemically modified to introduce a specific binding site. |

| Linker | Connects the fluorophore and receptor. | The ethenyl group itself can act as a rigid linker. |

| Tuning Group | Modifies the photophysical properties (e.g., wavelength, quantum yield). | The dibromoethenyl substituent influences the electronic distribution of the quinoline π-system. |

The interaction between a fluorescent probe and its target analyte triggers a change in the fluorescence signal. For a probe based on this compound, several signal transduction mechanisms could be envisioned.

Photoinduced Electron Transfer (PET): A common mechanism where the receptor, in its unbound state, quenches the fluorescence of the fluorophore through electron transfer. Upon binding the analyte, this process is inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing properties of the receptor, leading to a change in the charge distribution of the excited state and a shift in the emission wavelength. The dibromoethenyl group's electronic properties could play a significant role in such a mechanism.

Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. Analyte binding can change the distance or orientation between them, modulating the efficiency of energy transfer and resulting in a ratiometric signal change.

Reaction-Based Sensing: The dibromoethenyl group is susceptible to chemical reactions, such as addition or elimination, which would drastically alter the electronic structure and conjugation of the quinoline system. This could form the basis for an irreversible, reaction-based sensor for specific analytes that can react with the vinyl group. mdpi.comresearchgate.net

Protonation of the quinoline nitrogen is also known to enhance fluorescence quantum yield by changing the nature of the lowest excited state from a non-emissive (n,π) state to a highly emissive (π,π) state. nih.gov Any sensing mechanism that alters the local environment of the quinoline nitrogen could exploit this effect.

Application as Ligands or Precursors for Catalysis Research

Quinoline derivatives are widely employed as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. nih.gov They are integral to catalysts used in a variety of transformations, including asymmetric synthesis. nih.gov

The nitrogen atom in this compound makes it a potential monodentate ligand for various transition metals. More commonly, quinoline moieties are incorporated into multidentate ligand frameworks (e.g., P,N or N,N ligands) to enhance catalyst stability and control selectivity. uni-muenchen.de

The this compound molecule could serve as a precursor for more complex ligands. The bromine atoms on the vinyl group are potential handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck coupling), allowing for the attachment of other coordinating groups. This would create novel bidentate or pincer-type ligands with unique steric and electronic properties conferred by the rigid ethenyl bridge. Such metal complexes could find applications in reactions like hydrogenation, hydroformylation, or C-C bond formation. rsc.org

Table 2: Potential Catalytic Applications of Metal Complexes with Ligands Derived from this compound

| Catalytic Reaction | Metal Center (Example) | Role of Quinoline Ligand |

| Transfer Hydrogenation | Ruthenium (Ru) | Stabilizes the metal center and influences catalyst activity and selectivity. rsc.org |

| Hydroboration | Iridium (Ir), Rhodium (Rh) | Controls regioselectivity through steric and electronic effects. |

| Heck Coupling | Palladium (Pd) | Stabilizes the active Pd species and participates in the catalytic cycle. |

| Asymmetric Catalysis | Various (e.g., Cu, Ir, Rh) | Provides a chiral environment around the metal center when the ligand is made chiral. nih.gov |

While quinolines are more commonly used as ligands in metal catalysis, the quinoline scaffold itself can be part of an organocatalyst. For example, chiral amines incorporating a quinoline unit can be used in asymmetric catalysis. Furthermore, the synthesis of the quinoline ring itself can be achieved through metal-free, acid-catalyzed reactions. nih.gov

The this compound molecule is not a typical organocatalyst. However, its derivatives could be designed to function as such. For instance, the quinoline nitrogen could act as a basic site, or the molecule could be functionalized to include other catalytic groups like a thiourea (B124793) or squaramide moiety.

Molecular Interactions with Biological Targets: Mechanistic Research (Focus on Binding Modes and Molecular Recognition Principles)

Quinoline derivatives are a major class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.govbrieflands.com Their mechanism of action often involves direct interaction with biological macromolecules like proteins and nucleic acids. zenodo.org

The planar aromatic structure of the quinoline ring allows it to participate in π-π stacking interactions with the aromatic residues of amino acids (e.g., Tyrosine, Phenylalanine, Tryptophan) in protein binding pockets or to intercalate between the base pairs of DNA. mdpi.com Molecular docking studies on various quinoline derivatives have confirmed these binding modes. nih.govsbmu.ac.irresearchgate.net For example, some quinoline-based kinase inhibitors interact with the hinge region of the ATP-binding site through hydrogen bonds involving the quinoline nitrogen. researchgate.net

For this compound, the core quinoline ring would be expected to engage in similar π-stacking interactions. The dibromoethenyl substituent at the 6-position would significantly influence its binding affinity and selectivity:

Steric Effects: The bulky dibromoethenyl group would impose steric constraints, dictating the orientation of the molecule within a binding site and potentially preventing access to certain pockets while favoring others.

Electronic Effects: The electron-withdrawing nature of the substituent could modulate the strength of π-stacking interactions.

Halogen Bonding: The bromine atoms could act as halogen bond donors, forming specific, directional interactions with electron-rich atoms like oxygen or sulfur on the protein or DNA target. This is an increasingly recognized interaction in drug design.

While no specific molecular docking or binding studies for this compound have been reported, research on related structures, such as 6,8-dibromo-tetrahydroquinoline and quinoline-tethered vinyl derivatives, shows that halogen and vinyl substituents are critical for potent biological activity, including the induction of apoptosis and inhibition of enzymes like topoisomerase I or EGFR tyrosine kinase. researchgate.netnih.gov Studies have identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for some quinoline drugs. nih.gov

Table 3: Common Biological Targets and Binding Interactions for Quinoline Scaffolds

| Biological Target | Key Interaction Principles | Potential Influence of the 6-(2,2-Dibromoethenyl) Group |

| Protein Kinases (e.g., EGFR-TK) | H-bonding (quinoline N), π-π stacking, hydrophobic interactions. nih.gov | Steric hindrance, altered electronics, potential halogen bonding. |

| DNA | Intercalation, groove binding, π-π stacking. mdpi.com | Steric bulk may influence intercalation efficiency; potential for halogen bonding with phosphate (B84403) backbone or bases. |

| Topoisomerases | Stabilization of the enzyme-DNA cleavage complex via stacking and H-bonds. researchgate.net | The substituent could provide additional interaction points (halogen bonds) or steric clashes. |

| Dehydrogenases (e.g., ALDH1) | Binding in cofactor or substrate sites. nih.gov | The specific shape and electronic profile of the substituent would determine binding compatibility. |

Enzyme Binding and Inhibition Mechanisms (e.g., X-ray Co-crystallography, Binding Affinity Studies)

While specific X-ray co-crystallography or detailed binding affinity studies for this compound are not extensively documented, the broader class of quinoline compounds has been identified as capable of interacting with and inhibiting various enzymes. This provides a framework for understanding the potential mechanisms of this compound.

A functional proteomics approach, utilizing displacement affinity chromatography, has identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for several quinoline drugs. nih.gov This method leverages the structural similarity between the quinoline core and the purine (B94841) ring of ATP to isolate binding proteins. nih.gov The activity of QR2, in particular, was shown to be potently inhibited by these quinoline compounds in vitro. nih.gov

Furthermore, various quinoline derivatives have been investigated as inhibitors of other critical enzymes. For instance, certain novel indolo[2,3-b]quinoline derivatives have been identified as potent inhibitors of DNA topoisomerase II. nih.gov Other research has focused on quinoline-based compounds that act as inhibitors of DNA methyltransferases (DNMTs), which are crucial enzymes in epigenetic regulation. mdpi.com The inhibitory activity of these compounds was confirmed through biochemical assays that measure the function of enzymes like DNMT3A. mdpi.com These examples suggest that the this compound molecule could potentially exhibit inhibitory activity against a range of enzymes, a hypothesis that warrants direct empirical investigation.

Receptor-Ligand Interaction Modeling (In Silico and Biochemical Assays)

Computational, or in silico, modeling is a powerful tool for predicting and understanding the interactions between a ligand, such as a quinoline derivative, and its biological receptor. nih.gov These methods are crucial for rational drug design and for elucidating interaction mechanisms at the molecular level. nih.govnih.gov

Studies on various quinoline derivatives demonstrate the utility of these approaches. For example, molecular docking has been used to study the interactions between quinoline compounds and the active sites of receptors like the Plasmodium falciparum phosphocholine (B91661) methylesterase (PfPMT) and Serine/threonine kinase STK10. nih.govresearchgate.net Such studies can reveal key interactions, like hydrogen bonds, that stabilize the ligand-receptor complex. nih.gov Comparative Molecular Field Analysis (CoMFA) is another in silico method that has been applied to quinoline derivatives to build predictive models of their binding affinity, correlating 3D structural features with biological activity. nih.gov These models can indicate the relative importance of steric and electrostatic fields for receptor binding. nih.gov

Biochemical assays complement these computational models by providing experimental validation. For instance, the inhibitory potential of quinoline derivatives against enzymes like angiotensin-converting enzyme (ACE) and neprilysin (NEP) has been evaluated using these combined approaches. nih.gov Although specific receptor-ligand modeling studies for this compound are not detailed in the available literature, the established methodologies used for other quinolines provide a clear roadmap for future research to identify its potential biological targets and interaction patterns.

Cell-Based Assays for Target Engagement Research (Focus on Molecular Mechanisms of Action, not Efficacy or Safety)

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in research. Cell-based target engagement assays provide this crucial evidence, ensuring that a molecule is cell-penetrant and engages its target in a physiological context. digitellinc.com

A variety of such assays have been developed and applied to the study of quinoline derivatives. For example, a cell-based assay was developed to identify ligands for the cereblon (CRBN) E3 ubiquitin ligase, a target of immunomodulatory drugs like lenalidomide (B1683929) and pomalidomide. nih.govnih.gov This type of assay can measure the ability of a test compound to compete with a known ligand, thereby confirming target engagement in cells. nih.gov Another powerful technique involves using drug-immobilized affinity beads to isolate binding proteins from cell lysates. This method was successfully used to identify the signal recognition particle (SRP) as a direct target of the quinoline derivative TAS-103, revealing a novel mechanism of action. nih.gov

Furthermore, assays that measure the downstream consequences of target engagement are also employed. In the study of quinoline-based DNMT inhibitors, a gene re-expression assay using an enhanced green fluorescent protein (EGFP) reporter system was used in HCT116 cells to confirm that the compounds could induce promoter demethylation, a direct result of DNMT inhibition. mdpi.com These methodologies could be directly applied to this compound to identify its cellular targets and elucidate its molecular mechanisms of action.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. mdpi.com By systematically modifying a chemical scaffold, researchers can identify the key structural features required for a specific mechanistic interaction.

SAR studies on various quinoline derivatives have yielded significant insights. For example, in a series of quinolines designed to reverse multidrug resistance in cancer, it was found that the spatial arrangement of aryl rings and the presence of a basic nitrogen atom were critical for interaction with the P-glycoprotein (P-gp) efflux pump. nih.gov Specifically, a deviation of the aryl rings from a common plane and a minimum distance of 5 Å between the hydrophobic moiety and a basic nitrogen atom were associated with high activity. nih.gov